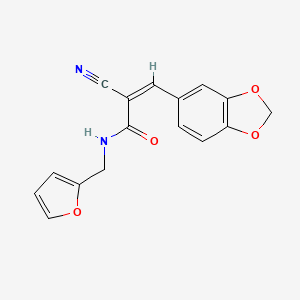![molecular formula C18H18ClN5O3S B2370954 N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223993-03-0](/img/structure/B2370954.png)
N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Drug Discovery
Many of the compounds similar to the one you asked about are synthesized for their potential applications in drug discovery, particularly targeting conditions such as inflammation, cancer, and microbial infections. For instance, novel heterocyclic compounds derived from various synthesis processes have shown potential as anti-inflammatory, analgesic, and antimicrobial agents. These compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been evaluated for their selective inhibitory activities on enzymes like cyclooxygenase (COX-1/COX-2), showcasing significant analgesic and anti-inflammatory properties. Moreover, certain compounds exhibit high cytotoxicity against cancer cell lines, indicating their potential in anticancer therapy (Abu‐Hashem, Al-Hussain, Zaki, 2020; Vinayak, Sudha, Lalita, Kumar, 2014).
Antimicrobial and Anticancer Properties
Research on novel thienopyrimidine linked rhodanine derivatives and other heterocyclic compounds incorporating antipyrine moiety has demonstrated promising antimicrobial and anticancer activities. These studies emphasize the synthesis of compounds with potential applications in treating infections and cancer. Some compounds were found to be potent against a variety of bacterial strains and cancer cell lines, making them significant for further development in pharmaceuticals (Kerru, Maddila, Maddila, Sobhanapuram, Jonnalagadda, 2019; Bondock, Rabie, Etman, Fadda, 2008).
Chemical Synthesis for Medical Imaging
The development of selective radioligands for imaging with positron emission tomography (PET) is another application of related chemical synthesis. Compounds such as 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed with specific structural features, allow for the labeling with isotopes like fluorine-18. These developments facilitate advanced medical imaging techniques, aiding in the diagnosis and monitoring of diseases at the molecular level (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008).
Insecticidal Applications
Some related compounds also show potential as insecticides. For instance, pyridine derivatives have been synthesized and tested for toxicity against pests like the cowpea aphid. This research contributes to the development of new, more effective insecticides, highlighting the diverse applications of chemical compounds in agriculture as well as medicine (Bakhite, Abd-Ella, El-Sayed, Abdel-Raheem, 2014).
These findings underscore the broad spectrum of scientific research applications for complex chemical compounds, ranging from therapeutic drug discovery and medical imaging to agricultural uses. Each study contributes to our understanding of how such compounds can be synthesized and applied to solve real-world problems.
- (Abu‐Hashem, Al-Hussain, Zaki, 2020)
- (Vinayak, Sudha, Lalita, Kumar, 2014)
- (Kerru, Maddila, Maddila, Sobhanapuram, Jonnalagadda, 2019)
- (Bondock, Rabie, Etman, Fadda, 2008)
- (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008)
- (Bakhite, Abd-Ella, El-Sayed, Abdel-Raheem, 2014)
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-27-13-5-4-11(19)8-12(13)21-14(25)9-24-10-20-16-15(17(24)26)28-18(22-16)23-6-2-3-7-23/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIIMSLQYYZIBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

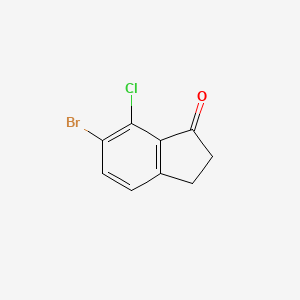
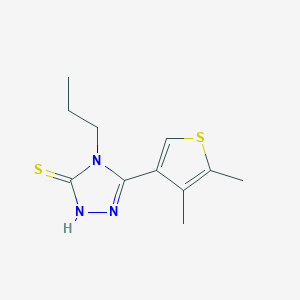
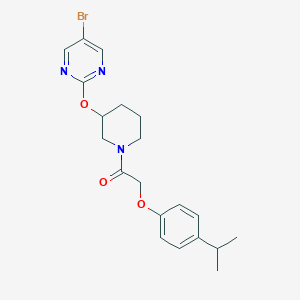

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370878.png)

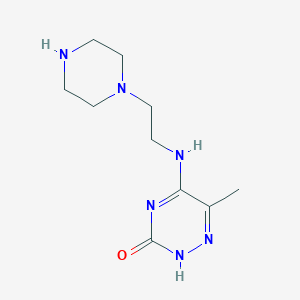
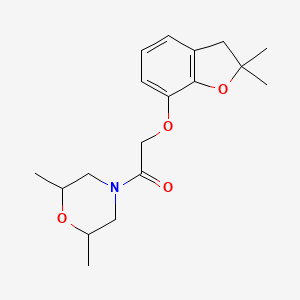
![2,4-Difluoro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2370887.png)

![Ethyl 2-[(2-{[4-(dimethylamino)phenyl]methylene}hydrazino)carbonyl]-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2370890.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2370891.png)
![4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile](/img/structure/B2370892.png)
